molecular formula C17H12Cl2N2O2S B2440082 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 477568-97-1

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2440082
CAS No.: 477568-97-1
M. Wt: 379.26
InChI Key: QONXBDWJDDLFKI-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a dichlorophenyl group, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c18-11-6-7-13(14(19)8-11)15-10-24-17(20-15)21-16(22)9-23-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONXBDWJDDLFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Coupling Reaction: The resulting thiazole derivative is then coupled with phenoxyacetic acid or its derivatives using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been investigated. A comparative study assessed its cytotoxic effects on human cancer cell lines using the Sulforhodamine B (SRB) assay.

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This compoundMCF71.75

The IC50 values indicate that this compound is a promising candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their antimicrobial properties. This compound exhibited significant activity against Leishmania amazonensis, indicating its potential as an antileishmanial agent .

Case Study 2: Anticancer Screening

A study conducted on breast cancer cell lines demonstrated that thiazole derivatives could significantly inhibit cancer cell growth. The results showed that this compound had an IC50 value comparable to established anticancer drugs . This highlights its potential for further development in cancer therapy.

Mechanism of Action

The mechanism by which N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interference with biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-phenoxyacetamide
  • N-(2,4-dichlorophenyl)-1,3-thiazol-2-ylacetamide

Uniqueness

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the phenoxyacetamide moiety enhances its potential for diverse applications compared to similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities including antimicrobial, antifungal, and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H14Cl2N2O2SC_{17}H_{14}Cl_2N_2O_2S, with a molecular weight of approximately 367.27 g/mol. The compound features a thiazole ring substituted with a dichlorophenyl group and a phenoxyacetamide side chain.

Synthesis Methodology:
The synthesis typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-phenoxyacetohydrazide in the presence of a base such as triethylamine. The reaction pathway includes the formation of an intermediate thioamide that cyclizes to yield the thiazole structure. Purification is achieved through recrystallization or chromatography .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, compounds within the thiazole family have shown promising results against Gram-positive and Gram-negative bacteria as well as several fungal pathogens .

Anticancer Properties

Research indicates that this compound may inhibit the growth of cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). A study compared its efficacy to that of 5-fluorouracil (5-FU), revealing that certain derivatives displayed IC50 values lower than that of 5-FU, suggesting enhanced cytotoxicity . The mechanism of action appears to involve interference with cellular processes critical for cancer cell survival, potentially through inhibition of dihydrofolate reductase (DHFR) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These include:

  • Enzymatic Inhibition: The compound may inhibit key enzymes involved in DNA replication and protein synthesis.
  • Cell Signaling Disruption: It could interfere with signaling pathways essential for cancer cell proliferation.

Molecular docking studies suggest that it binds effectively to active sites on target proteins, which could elucidate its mechanism further .

Case Studies and Research Findings

Several studies have reported on the biological activities associated with this compound:

  • Antimicrobial Efficacy : A study assessed various thiazole derivatives against bacterial strains and found that those containing the dichlorophenyl group exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Assays : In tests against A-549 and MCF-7 cell lines, compounds similar to this compound showed promising results with IC50 values indicating significant cytotoxicity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at specific positions on the thiazole ring significantly influenced biological activity. For example, electron-withdrawing groups were found to enhance anticancer properties .

Q & A

Q. What are the common synthetic routes for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide?

The compound is typically synthesized via coupling reactions between 2,4-dichlorophenylacetic acid derivatives and 2-aminothiazole. A standard method involves dissolving 2,4-dichlorophenylacetic acid (1 mmol) and 2-aminothiazole (1 mmol) in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 0.01 mol) as a coupling agent, followed by stirring with triethylamine at 273 K for 3 hours. The product is isolated via extraction, washing, and recrystallization from methanol/acetone . Alternative routes include refluxing chloroacetyl chloride with substituted aminothiazoles in dioxane with triethylamine .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

  • Mass spectrometry (MS): To confirm molecular weight (e.g., FAB-MS showing [M+1]+ peaks) .
  • Elemental analysis: To verify purity and composition (e.g., C, H, N, O percentages within ±0.3% of theoretical values) .
  • Single-crystal X-ray diffraction (SC-XRD): For determining crystal structure, torsion angles, and hydrogen bonding patterns .

Q. How does the compound exhibit antibacterial activity?

The compound inhibits bacterial growth by interfering with protein synthesis, likely through binding to ribosomal subunits. The dichlorophenyl and thiazole moieties are critical for this activity, as they enhance molecular rigidity and target affinity. Hydrogen bonding between the acetamide group and bacterial enzymes may further stabilize interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Contradictions (e.g., disordered atoms, twinning) can be addressed using SHELX software (SHELXL for refinement, SHELXD for phase solving). For example:

  • Apply the TWIN and BASF commands in SHELXL to model twinned data .
  • Use ISOR or SIMU restraints to refine disordered regions. Validate results with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. What strategies optimize biological activity through structural modifications?

Activity optimization involves:

  • Substitution patterns: Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhances antibacterial potency .
  • Side-chain functionalization: Replacing phenoxyacetamide with sulfonyl or triazole groups improves solubility and target selectivity .
  • Crystallographic-guided design: Adjust torsion angles (e.g., ~60–72° between thiazole and dichlorophenyl planes) to optimize binding pocket interactions .

Q. How to analyze hydrogen bonding interactions in the crystal lattice?

Hydrogen bonding networks (e.g., N–H⋯N and C–H⋯O interactions) are analyzed using:

  • Mercury software: Visualize R₂²(8) graph-set motifs and quantify bond distances/angles .
  • Hirshfeld surfaces: Calculate contact percentages (e.g., H⋯Cl contacts contribute ~12% to crystal packing) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

SAR experiments should include:

  • Analog synthesis: Prepare derivatives with varying substituents (e.g., methyl, methoxy, or halogens) on the phenyl and thiazole rings .
  • Biological assays: Test inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) protocols .
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with bacterial targets like DNA gyrase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.